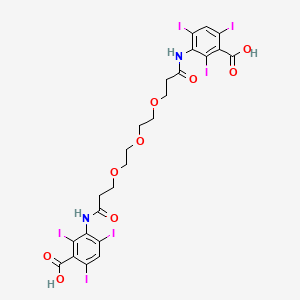
Iotranic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iotranic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H22I6N2O9 and its molecular weight is 1243.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Iotranic acid, a compound derived from the isothiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and cytotoxic properties, supported by detailed research findings and data tables.
1. Overview of this compound
This compound is structurally characterized by its unique isothiazole ring, which contributes to its biological activity. Recent studies have highlighted its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments.
2. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.
2.1 Antibacterial Activity
Research has demonstrated that this compound shows potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
2.2 Antifungal Activity
This compound also demonstrates antifungal activity, particularly against fungi of the genus Candida. The compound's selective action on various strains indicates its potential as an antifungal agent .
3. Anticancer Activity
The anticancer properties of this compound have been explored in several studies, revealing its ability to inhibit cancer cell proliferation.
This compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth. In vitro studies have shown that it affects cell viability in various cancer cell lines, including those derived from breast and lung cancers .
3.2 Case Studies
- Study on Lung Cancer Cells : A study found that this compound significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through caspase activation.
- Breast Cancer Model : Another investigation revealed that treatment with this compound led to decreased migration and invasion in MDA-MB-231 breast cancer cells.
4. Cytotoxicity Assessment
The cytotoxic effects of this compound have been evaluated using MTT assays on human pseudonormal cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while this compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) |
|---|---|
| HaCat | 15 |
| BALB/c 3T3 | 25 |
5. Conclusion
This compound shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Its ability to selectively target pathogenic microorganisms and cancer cells while minimizing toxicity to normal cells highlights its potential as a therapeutic agent.
Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its efficacy in clinical settings.
Propiedades
Número CAS |
26887-04-7 |
|---|---|
Fórmula molecular |
C24H22I6N2O9 |
Peso molecular |
1243.9 g/mol |
Nombre IUPAC |
3-[3-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C24H22I6N2O9/c25-11-9-13(27)21(19(29)17(11)23(35)36)31-15(33)1-3-39-5-7-41-8-6-40-4-2-16(34)32-22-14(28)10-12(26)18(20(22)30)24(37)38/h9-10H,1-8H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
Clave InChI |
WIHNMHCKXOKXHG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES canónico |
C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Key on ui other cas no. |
26887-04-7 |
Sinónimos |
B 10190 iotrioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















